(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol
Description
Properties
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDJOYSEVWVENZ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568232-29-0 | |
| Record name | (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl ketone, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical or nucleophilic conditions . The resulting trifluoromethylated intermediate is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as transition metal catalysts, can enhance the efficiency of the trifluoromethylation step. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanone.
Reduction: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol serves as an important intermediate in the synthesis of various pharmaceuticals. The incorporation of fluorine atoms often leads to enhanced biological activity and selectivity.
Case Studies:
- Antidepressants and Antipsychotics: Compounds containing trifluoromethyl groups have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems effectively.
- Anticancer Agents: Research indicates that fluorinated compounds can exhibit improved potency against certain cancer cell lines, making them candidates for further development in oncology .
Organic Synthesis
The compound is also utilized as a building block in organic synthesis, particularly in the development of complex molecules. Its unique properties allow it to act as a solvent and reagent in various chemical reactions.
Applications:
- Solvent Properties: Due to its polar nature, (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is used as a solvent in reactions requiring high dielectric constants, such as acylation and tosylation reactions .
- Reagent in Synthesis: It can participate in various coupling reactions, enabling the formation of more complex structures, including those used in agrochemicals and pharmaceuticals .
Toxicological Considerations
While (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol shows promise in various applications, its safety profile must be considered. Fluorinated compounds can exhibit toxicity at certain concentrations, necessitating careful handling during synthesis and application.
Safety Data:
Mechanism of Action
The mechanism of action of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Physicochemical Properties
- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., acetonitrile) is superior to the 2,4,6-trifluorophenyl derivative, which may aggregate due to its planar fluorinated ring .
Biological Activity
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is characterized by a trifluoromethyl group, which significantly influences its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for drug design.
- Molecular Formula : C9H9F3O
- Molecular Weight : 202.17 g/mol
The biological activity of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol can be attributed to several mechanisms:
- Inhibition of Monoamine Reuptake : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, making them potential candidates for treating mood disorders .
- Neuroprotective Effects : Research indicates that related trifluoromethyl compounds exhibit neuroprotective properties, potentially through modulation of oxidative stress pathways .
- Enzymatic Activity : The compound may interact with various enzymes, influencing metabolic pathways relevant to drug metabolism and efficacy .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Potential
A study explored the synthesis of a neuroprotective compound derived from (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative diseases .
Case Study 2: Pharmacological Evaluation
In another investigation, the pharmacological profile of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol was assessed for its effects on monoamine transporters. The compound demonstrated significant inhibitory activity against serotonin and norepinephrine transporters, indicating its potential as an antidepressant agent .
Research Findings
Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the biological activity of phenolic compounds. For instance, modifications to the structure can lead to increased potency against specific targets such as serotonin receptors or monoamine oxidase enzymes .
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Activity Level (IC50) | Target |
|---|---|---|
| Trifluoromethyl Analog | <50 nM | Serotonin Transporter |
| Non-fluorinated Analog | >200 nM | Serotonin Transporter |
| Hydroxyl Group Modification | Moderate (100 nM) | Norepinephrine Transporter |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
